molecular formula C32H26Cl2N2 B12568341 1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine CAS No. 189816-30-6

1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine

Cat. No.: B12568341
CAS No.: 189816-30-6
M. Wt: 509.5 g/mol
InChI Key: CFMGVOPTHASIJB-UHFFFAOYSA-N
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Description

1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is a complex organic compound known for its unique chemical structure and properties This compound features two indolizine rings, each substituted with a 2-chloroethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylamine with diphenylacetylene under specific conditions to form the desired biindolizine structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products

    Substitution: Formation of substituted biindolizine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced biindolizine derivatives.

Scientific Research Applications

1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent and its cytotoxic properties.

    Nitrogen Mustard (Bis(2-chloroethyl)amine): Used in chemotherapy for its alkylating properties.

Uniqueness

1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is unique due to its biindolizine core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

189816-30-6

Molecular Formula

C32H26Cl2N2

Molecular Weight

509.5 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[1-(2-chloroethyl)-2-phenylindolizin-3-yl]-2-phenylindolizine

InChI

InChI=1S/C32H26Cl2N2/c33-19-17-25-27-15-7-9-21-35(27)31(29(25)23-11-3-1-4-12-23)32-30(24-13-5-2-6-14-24)26(18-20-34)28-16-8-10-22-36(28)32/h1-16,21-22H,17-20H2

InChI Key

CFMGVOPTHASIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2CCCl)C4=C(C(=C5N4C=CC=C5)CCCl)C6=CC=CC=C6

Origin of Product

United States

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